tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1173155-41-3
VCID: VC2571943
InChI: InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-7-15-13(10-20)12-9-11(18)5-6-14(12)19(15)4/h5-6,9H,7-8,10H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2C)C=CC(=C3)Br
Molecular Formula: C17H21BrN2O2
Molecular Weight: 365.3 g/mol

tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

CAS No.: 1173155-41-3

Cat. No.: VC2571943

Molecular Formula: C17H21BrN2O2

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate - 1173155-41-3

Specification

CAS No. 1173155-41-3
Molecular Formula C17H21BrN2O2
Molecular Weight 365.3 g/mol
IUPAC Name tert-butyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate
Standard InChI InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-7-15-13(10-20)12-9-11(18)5-6-14(12)19(15)4/h5-6,9H,7-8,10H2,1-4H3
Standard InChI Key BJVIPFASUFRPPV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2C)C=CC(=C3)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2C)C=CC(=C3)Br

Introduction

Chemical Identity and Properties

Basic Information

tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a member of the pyrido[4,3-b]indole family, also referred to as tetrahydro-γ-carboline derivatives . The compound is identified by the CAS registry number 1173155-41-3 and possesses a molecular weight of 365.3 g/mol . This heterocyclic compound features a bromine substitution at the 8-position and a methyl group at the 5-position of the pyrido[4,3-b]indole core, along with a tert-butyloxycarbonyl (Boc) protecting group at the 2-position .

Structural Features

The compound contains several key structural elements that define its chemical identity:

  • A pyrido[4,3-b]indole core (tetrahydro-γ-carboline)

  • A bromine atom at position 8

  • A methyl group at position 5

  • A tert-butyl carbamate (Boc) group at position 2

Table 1: Chemical Identity Parameters of tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

ParameterValue
CAS Number1173155-41-3
Molecular FormulaC17H21BrN2O2
Molecular Weight365.3 g/mol
Synonymstert-butyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate
PubChem CID68658016

Structural Relationships and Comparative Analysis

Comparison with Related Compounds

tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate shares structural similarities with other pyrido[4,3-b]indole derivatives. It is closely related to tert-butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS: 1234685-60-9), differing only by the presence of a methyl group at position 5 . This structural relationship is significant as it provides insights into how the addition of a methyl group might affect the compound's properties and biological activities.

Table 2: Comparison with Structurally Related Compounds

CompoundCAS NumberMolecular WeightDistinctive Features
tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate1173155-41-3365.3 g/molMethyl at position 5, Bromine at position 8
tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate1234685-60-9351.24 g/molBromine at position 8, No methyl group

Structure-Activity Relationship Insights

The pyrido[4,3-b]indole scaffold has been identified as a promising chemotype for various therapeutic applications. Studies on structurally related compounds have demonstrated that modifications at different positions can significantly impact biological activity. For instance, the addition of a methyl group at the N5 position (as in our compound of interest) can affect binding interactions with target proteins and influence pharmacokinetic properties .

Synthesis and Preparation Methods

General Synthetic Protocol

Based on synthetic approaches for related compounds, a general protocol for synthesizing tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate might involve:

  • Preparation of the 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole precursor

  • Protection of the nitrogen at the 2-position with di-tert-butyldicarbonate

  • Purification via column chromatography

The addition of the methyl group at position 5 would likely be accomplished either during the initial formation of the pyrido[4,3-b]indole core or through subsequent methylation of the unmethylated analog .

Research Status and Future Directions

Future Research Opportunities

Several research directions could yield valuable insights into tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate:

  • Comprehensive biological screening against cancer cell lines to determine antiproliferative activity

  • Investigation of potential CFTR potentiating properties

  • Structure-activity relationship studies through systematic modification of the core structure

  • Development of more efficient synthetic routes

  • Exploration of potential applications as an intermediate in the synthesis of more complex bioactive compounds

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